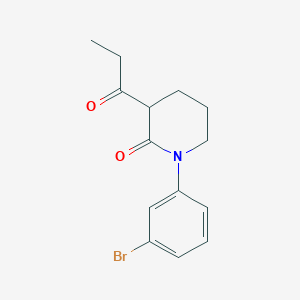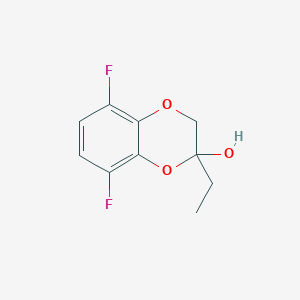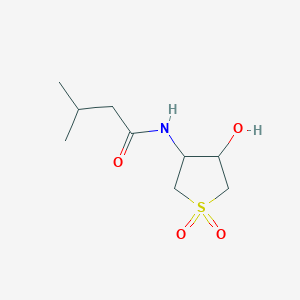![molecular formula C13H14N2 B13221170 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound that features a unique structure combining a cyclopentane ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indole derivative, with a cyclopentane-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to desired therapeutic outcomes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one
Comparison: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the carbonitrile group can enhance the compound’s ability to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-8-10-3-4-12-11(7-10)13(9-15-12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,9H2 |
Clave InChI |
BTBCTYZEVRDFGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNC3=C2C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)




![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)


![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
